1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one

描述

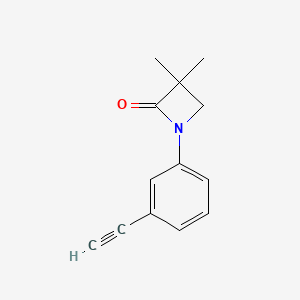

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

准备方法

The synthesis of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne. The reaction typically uses a palladium catalyst, such as PdCl2(PPh3)2, and a copper co-catalyst, such as CuI, in the presence of a base like diisopropylamine (DIPA) and a solvent like toluene .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反应分析

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The azetidinone ring can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Cancer Treatment

One of the most significant applications of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one is in the treatment of various cancers. The compound has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR), particularly in mutated forms associated with cancer proliferation. Studies indicate that compounds targeting EGFR mutations can be effective against cancers such as lung cancer, breast cancer, and colorectal cancer .

Table 1: Cancer Types Targeted by EGFR Inhibitors

| Cancer Type | Specific Mutations Targeted |

|---|---|

| Lung Cancer | L858R, T790M |

| Breast Cancer | HER2-positive |

| Colorectal Cancer | Exon19 deletions |

| Ovarian Cancer | Various mutations |

| Glioblastoma | EGFR amplification |

Topical Applications

Research has indicated potential applications in dermatological formulations. The compound may be integrated into topical treatments aimed at skin cancers or conditions requiring localized treatment due to its ability to penetrate skin layers effectively .

Case Study:

A study assessed the bioavailability of this compound in topical formulations. Results demonstrated significant penetration through skin layers, suggesting its efficacy in treating superficial tumors or lesions .

Anti-Aging and Skin Health

The compound's properties could also be leveraged in cosmetic formulations aimed at improving skin health and combating signs of aging. Its role as an active ingredient in anti-aging creams is under investigation due to its potential to promote cellular regeneration and inhibit pathways associated with skin aging .

Table 2: Potential Cosmetic Applications

| Application | Benefits |

|---|---|

| Anti-Aging Creams | Promotes skin regeneration |

| Sunscreens | May enhance protection against UV damage |

| Moisturizers | Improves skin hydration |

Ongoing Studies

Current research is focused on optimizing the synthesis of this compound to enhance its efficacy and reduce production costs. Investigations into its pharmacokinetics and long-term effects are ongoing to establish safety profiles for both medicinal and cosmetic uses.

作用机制

The mechanism of action of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one can be compared with other similar compounds, such as:

Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

Gefitinib: Another quinazoline derivative with similar anticancer properties.

Afatinib: A related compound that also targets EGFR and is used in cancer therapy.

The uniqueness of this compound lies in its azetidinone ring structure, which differentiates it from the quinazoline derivatives. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a valuable compound for specific applications.

生物活性

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in various cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H13N

- Molecular Weight : 185.25 g/mol

This compound features an azetidine ring substituted with a 3-ethynylphenyl group and two methyl groups at the 3-position.

Research indicates that this compound functions primarily as a METTL3 inhibitor . METTL3 (methyltransferase-like 3) is an enzyme that plays a crucial role in m6A methylation of RNA, which is vital for regulating gene expression and RNA metabolism. The inhibition of METTL3 has significant implications in cancer biology, particularly in acute myeloid leukemia (AML) and other malignancies where METTL3 is overexpressed .

Key Biological Activities:

- Inhibition of m6A Methylation : By inhibiting METTL3, the compound disrupts m6A modification on target mRNAs, leading to altered gene expression profiles that can induce differentiation and apoptosis in cancer cells .

- Impact on Oncogenes : The compound has been shown to affect the expression of oncogenes like SP1 and c-MYC, which are critical for cell proliferation and survival in various cancers .

Case Studies

- Acute Myeloid Leukemia (AML) : In preclinical studies, the administration of this compound led to significant reductions in AML cell proliferation. The compound induced differentiation in human AML cell lines and demonstrated efficacy in xenograft models .

- T Cell Homeostasis : Studies have shown that METTL3 inhibition affects T cell differentiation and homeostasis. Deletion or inhibition of METTL3 resulted in impaired T cell expansion, suggesting potential applications in immunological disorders .

Data Tables

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Cancer Treatment : Particularly for hematological malignancies like AML where METTL3 plays a pivotal role.

- Immunotherapy : Modulating T cell responses may enhance the effectiveness of existing immunotherapies.

- Viral Infections : Inhibition of METTL3 may also provide a novel approach to treating viral infections by altering host RNA responses .

属性

IUPAC Name |

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-4-10-6-5-7-11(8-10)14-9-13(2,3)12(14)15/h1,5-8H,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWAUDVSOZEORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=CC(=C2)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377115 | |

| Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-64-4 | |

| Record name | 1-(3-Ethynylphenyl)-3,3-dimethyl-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。